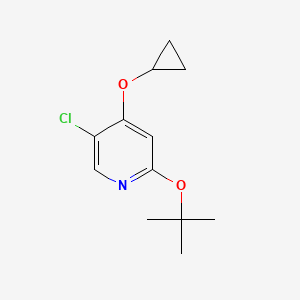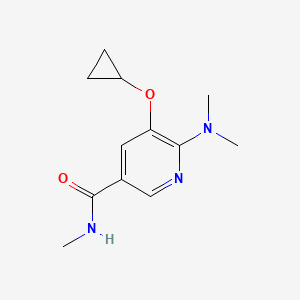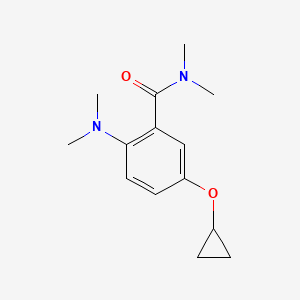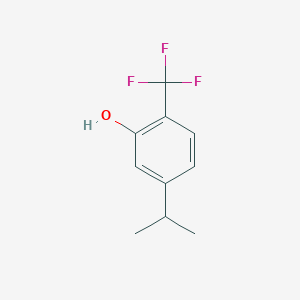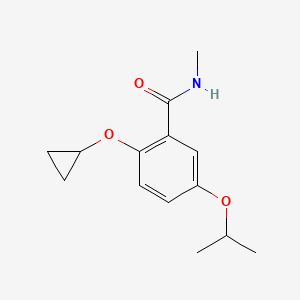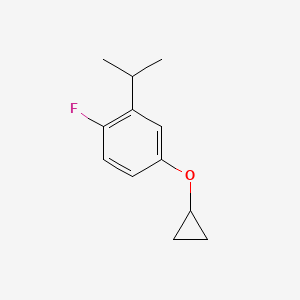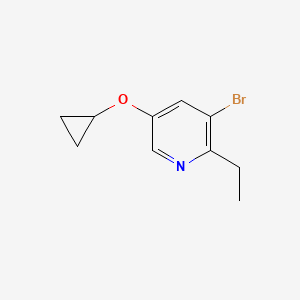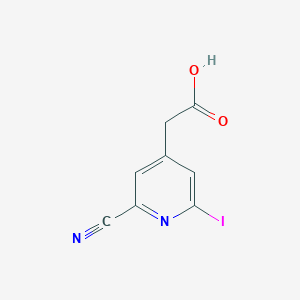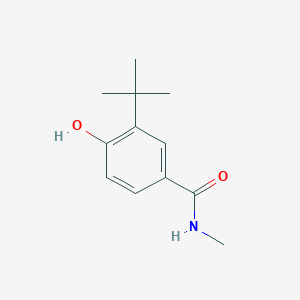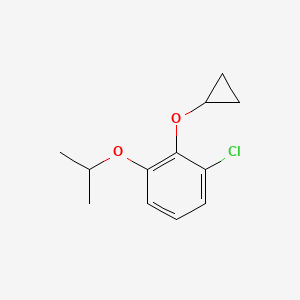
1-Chloro-2-cyclopropoxy-3-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-cyclopropoxy-3-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring. It is primarily used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process is optimized to maximize efficiency and minimize by-products, ensuring the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
1-Chloro-2-cyclopropoxy-3-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or alter the oxidation state of other functional groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-2-cyclopropoxy-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-cyclopropoxy-3-isopropoxybenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1-Chloro-2-cyclopropoxy-3-isopropoxybenzene can be compared to other similar compounds, such as:
1-Chloro-2-isopropoxybenzene: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
1-Chloro-2-cyclopropoxybenzene: Lacks the isopropoxy group, leading to variations in its applications and interactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and physical properties .
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
1-chloro-2-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-11-5-3-4-10(13)12(11)15-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clave InChI |
YLUPMQDLSMSYHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


